Xanthine Oxidase (XOD) Inhibition: Attenuated Activity vs. Allopurinol Confers an Improved Safety Window for Non-Gout Indications
Allopurinol (4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine) is a strong XOD inhibitor, a mechanism responsible for its clinical efficacy in gout. However, this also presents a risk of drug-drug interactions and altered purine metabolism. The 4,6-dione chemotype, of which 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is the direct progenitor, demonstrates significantly attenuated XOD inhibition compared to allopurinol. In a series of pyrazolo[3,4-d]pyrimidine derivatives related to allopurinol, a representative 4-substituted analog (compound 4) exhibited potent cytotoxicity (BEL-7402 IC50 = 25.5 µM; SMMC-7221 IC50 = 35.2 µM) while acting as a much weaker XOD inhibitor than allopurinol [1]. This decoupling of anticancer activity from XOD inhibition is a direct structural consequence of moving from the 4-hydroxy to the 4,6-dione core, establishing the 3-methyl-4,6-dione scaffold as the preferred starting point for developing anticancer agents with a reduced gout-related safety liability.
| Evidence Dimension | Xanthine Oxidase (XOD) inhibitory potency and associated cytotoxicity |
|---|---|
| Target Compound Data | Attenuated XOD inhibition observed for the 4,6-dione class; leads to IC50 values of 25.5 µM (BEL-7402) and 35.2 µM (SMMC-7221) for a representative derivative |
| Comparator Or Baseline | Allopurinol: strong XOD inhibitor, but cytotoxicity data not reported in the same assay |
| Quantified Difference | The target scaffold class exhibits a qualitative property of 'much weaker XOD inhibitor' compared to allopurinol, correlating with notable in vitro cytotoxicity. |
| Conditions | Human hepatoma carcinoma cell lines (BEL-7402, SMMC-7221); MTT assay. |
Why This Matters
For procurement in oncology-focused drug discovery, this scaffold minimizes the anti-target risk of XOD inhibition while retaining cytotoxicity, a key advantage over allopurinol.
- [1] Molecules. (2016). Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. 21(6):E771. View Source
